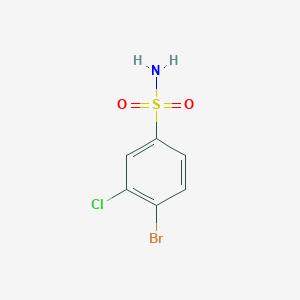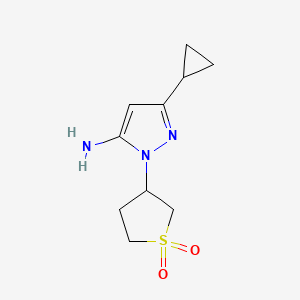
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Descripción general
Descripción
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione, commonly referred to as ACP-Pyrazole, is a heterocyclic compound that has been used in a variety of scientific research applications. ACP-Pyrazole has been found to have a number of biochemical and physiological effects, and has been used in the synthesis of various compounds. In
Aplicaciones Científicas De Investigación
Regioselective Synthesis Applications
A novel protocol for the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines showcases the versatility of related compounds. This solvent-free cyclocondensation proceeds in a regiospecific fashion, highlighting the compound's role in synthesizing complex heterocyclic structures with potential bioactive properties (Quiroga et al., 2007).
Anticancer Activity
Research into heterocyclic compounds derived from similar structures has shown significant antiproliferative and anticancer activities. A study synthesized derivatives starting from cyclohexane-1,4-dione, demonstrating strong inhibition against various cancer cell lines and kinases, suggesting the compound's potential in developing new anticancer agents (Mohareb & Abdo, 2022).
Applications in Hydrogenation Reactions
The reduction of substituted spiro[cyclopropane-3-(1-pyrazolines)] to spiro[cyclopropane-3-pyrazolidines] and derivatives showcases the compound's utility in chemical transformations. This research demonstrates its use in hydrogenation reactions, leading to compounds with potential biological activity (Kostyuchenko et al., 2005).
Antimicrobial Applications
Synthesis and evaluation of 1,3-Disubstituted indeno[1,2-c]pyrazoles, possessing derivatives derived from similar structures, have shown notable antimicrobial activities. This highlights the role of such compounds in developing new antimicrobial agents (Mohil, Kumar, & Mor, 2014).
Thiol-Chromene Click Chemistry
A study on a coumarin-based derivative related to the compound of interest showcases its application in thiol chemosensing, highlighting its potential in bioimaging applications. This underscores the compound's versatility in creating sensitive probes for biological applications (Yang et al., 2013).
Propiedades
IUPAC Name |
5-cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-10-5-9(7-1-2-7)12-13(10)8-3-4-16(14,15)6-8/h5,7-8H,1-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROABRKHMKPWAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3CCS(=O)(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



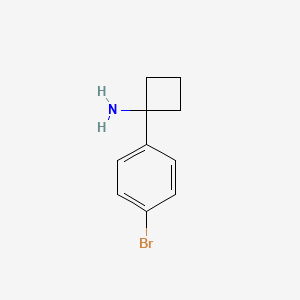
amine](/img/structure/B1521622.png)
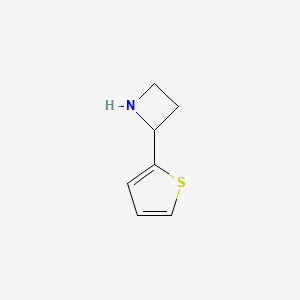
![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)
![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)
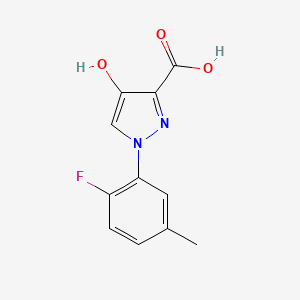
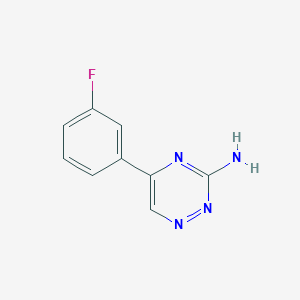
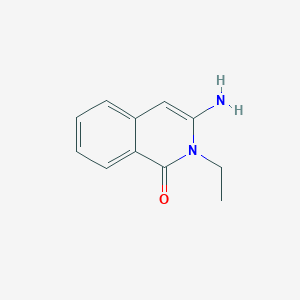
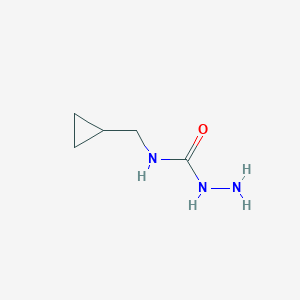
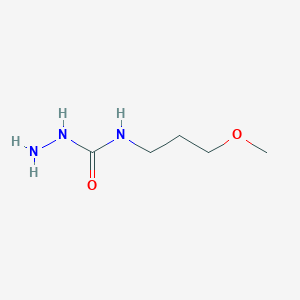
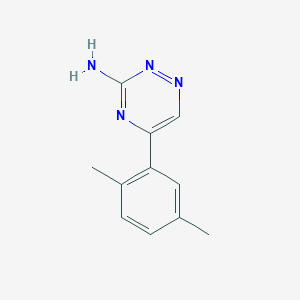
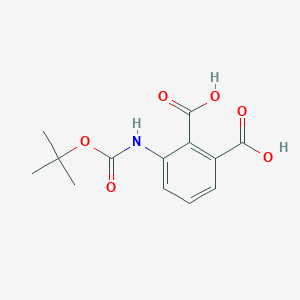
![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)
